

A Comparative Analysis of Androsterone Sulfate Levels Across Diverse Populations

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Compound of Interest

Compound Name: Androsterone sulfate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Androsterone sulfate** levels in different human populations, supported by experimental data and detailed methodologies. The primary focus of clinical and research measurement is on its precursor, Dehydroepiandrosterone **sulfate** (DHEA-S), due to its significantly higher and more stable circulating concentrations, which reflects adrenal androgen production.^{[1][2]} This document will therefore primarily present data on DHEA-S as a key biomarker.

Data Presentation: Quantitative Comparison of DHEA-S Levels

Serum DHEA-S concentrations exhibit significant variability based on age, sex, and ethnicity.^{[3][4][5][6]} The following tables summarize typical DHEA-S levels across these demographics. It is important to note that reference ranges may vary slightly between laboratories.^[7]

Table 1: Age and Sex-Related Differences in Serum DHEA-S Levels (µg/dL)

Age Group	Males (µg/dL)	Females (µg/dL)
1-12 months	4.8 - 64.1	4.8 - 64.1
1-4 years	0.1 - 56.4	1.8 - 97.2
5-8 years	18 - 194	26.1 - 141.9
9-11 years	49.5 - 270.5	35 - 192.6
12-14 years	49.5 - 270.5	67.8 - 328.6
15-19 years	115.3 - 459.6	110 - 433.2
18-29 years	110 - 510	45 - 320
20-29 years	280 - 640	65 - 380
30-39 years	110 - 370[7] / 120 - 520[8]	40 - 325[7] / 45 - 270[8]
40-49 years	45 - 345[7] / 95 - 530[8]	25 - 220[7] / 32 - 240[8]
50-59 years	25 - 240[7] / 70 - 310[8]	15 - 170[7] / 26 - 200[8]
60-69 years	< 204[7] / 42 - 290[8]	< 145[7] / 13 - 130[8]
> 69 years	< 204[7] / 28 - 175[8]	< 145[7] / 17 - 90[8]

Note: Data compiled from multiple sources, which may account for overlapping ranges.[7][8]

Table 2: Ethnic and Geographical Variations in DHEA-S Levels

Population Group	Key Findings on DHEA-S/Androgen Metabolite Levels
Ethnicity	Log circulating DHEA-S concentrations were found to be highest among Chinese and Japanese women and lowest among African American and Hispanic women, a pattern that persisted after adjusting for age, smoking, and BMI.[6] Black men have been observed to have higher levels of estrogens (estradiol, estrone) compared to Caucasians or Asians.[9] Asian men have been found to have lower levels of glucuronidated androgen metabolites.[9]
Geography	There is significant geographical variation in sex steroid levels. For instance, Asian men in Hong Kong and Japan, but not in the United States, had total testosterone levels approximately 20% higher than other groups.[9] Age-adjusted mean DHEA-S levels were 20% higher in Swedish men compared to U.S. Caucasians.[9]

Experimental Protocols

The quantification of **Androsterone sulfate** and its precursors is critical for research and clinical diagnostics. The two primary methodologies employed are immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS).

Immunoassay

Immunoassays are widely used for routine clinical measurement of DHEA-S. These methods are typically automated and offer high throughput.

- Principle: Competitive binding immunoenzymatic assay.[10]
- Procedure:
 - A serum sample is introduced to a reaction vessel.

- A known quantity of a labeled DHEA-S analog (e.g., enzyme-linked) and a specific antibody are added.
- The DHEA-S in the sample competes with the labeled analog for binding sites on the antibody.
- The amount of bound labeled analog is inversely proportional to the concentration of DHEA-S in the sample.
- The signal is measured, and the concentration is determined by comparison to a standard curve.
- Limitations: Non-extraction testosterone immunoassays can be nonspecific due to interference from closely related steroids like DHEA-S.[\[11\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for steroid hormone analysis due to its high specificity and sensitivity.[\[11\]](#)

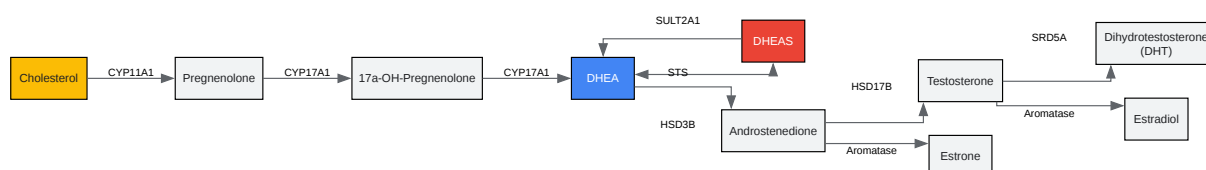
- Principle: This method provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection.[\[12\]](#)
- Sample Preparation and Extraction:
 - To 100 μL of serum, 25 μL of an internal standard solution (containing isotopically labeled analogs like testosterone- $^{13}\text{C}_3$, androstenedione- $^{13}\text{C}_3$, and DHEAS- $^2\text{H}_5$) is added.[\[12\]](#)
 - 200 μL of methanol and 550 μL of water are added, and the sample is mixed.[\[12\]](#)
 - The sample is centrifuged to precipitate proteins.[\[12\]](#)
 - The supernatant is then subjected to solid-phase extraction (SPE) for further purification.[\[12\]](#)
- Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different steroids are separated based on their physicochemical properties as they pass through a column.

- **Mass Spectrometric Detection:** The separated steroids are ionized and detected by a mass spectrometer. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each analyte and its internal standard, ensuring high specificity and accurate quantification.[12]
- **Analytical Sensitivity:** This method can achieve precise quantification at low concentrations, for example, 0.14 $\mu\text{mol/L}$ for DHEA-S.

Mandatory Visualizations

Signaling Pathway of Androgen Synthesis

The following diagram illustrates the synthesis pathway of androgens from cholesterol, highlighting the production of DHEA, DHEA-S, and their conversion to more potent androgens. [1][13][14]

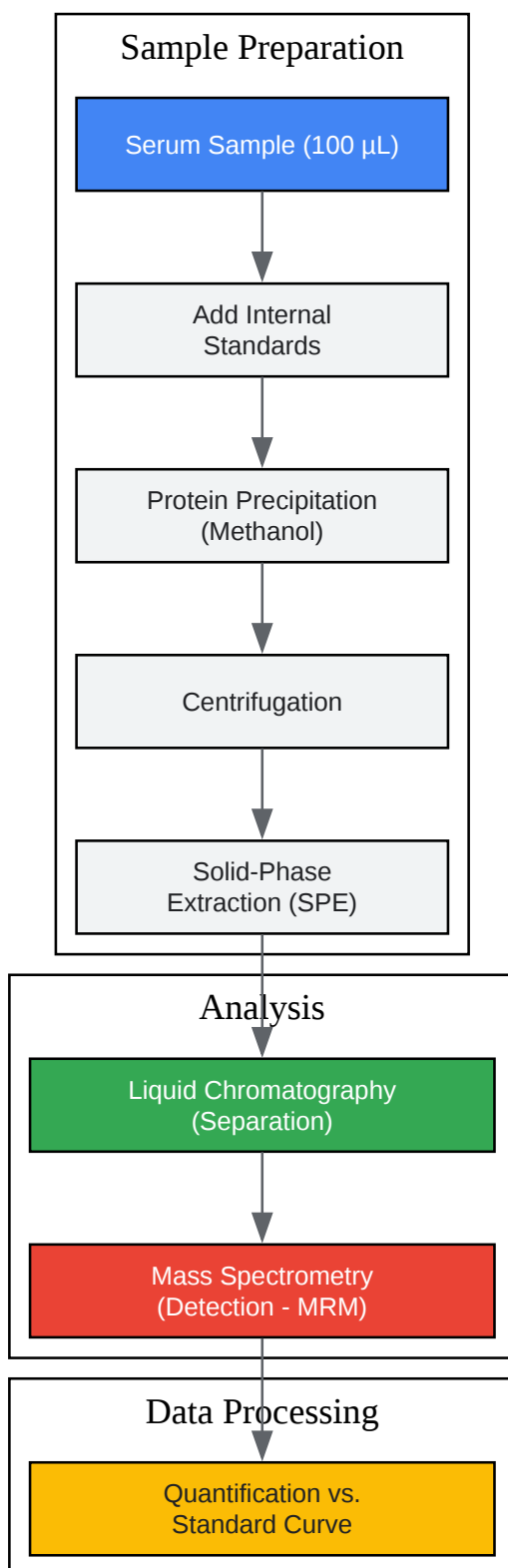


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Caption: Androgen synthesis pathway from cholesterol.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps involved in the quantification of **Androsterone sulfate** (and other androgens) using Liquid Chromatography-Mass Spectrometry.



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Caption: Workflow for androgen analysis by LC-MS/MS.

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